molecular formula C10H13BrO2 B1526648 1-Bromo-2-(3-methoxypropoxy)benzene CAS No. 1079402-67-7

1-Bromo-2-(3-methoxypropoxy)benzene

Cat. No.: B1526648
CAS No.: 1079402-67-7
M. Wt: 245.11 g/mol
InChI Key: KQQOBVYZTUAQAG-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-methoxypropoxy)benzene, with the CAS registry number 1079402-67-7 , is a useful synthetic building block in organic chemistry and scientific research. This compound has the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . Its structure features a benzene ring functionalized with both a bromo substituent and a 3-methoxypropoxy chain, offering two distinct sites for further chemical modification. As a reagent, it is typically supplied as a yellow to colorless oily liquid . Researchers should note that this compound requires careful handling; it is advised to wear suitable protective equipment, avoid contact with skin and eyes, and handle it in a well-ventilated place . For integrity and performance, it should be stored sealed in a dry, cool, and well-ventilated place, with some suppliers recommending storage at room temperature (20-22 °C) . Special cold-chain transportation is also advised for this product . Intended Use and Disclaimer: this compound is provided for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information presented is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOBVYZTUAQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727206
Record name 1-Bromo-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-67-7
Record name 1-Bromo-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 2 3 Methoxypropoxy Benzene

Strategies for the Construction of the Aryl Bromide Linkage

The initial formation of the carbon-bromine bond on the aromatic ring is a critical step in several synthetic routes toward 1-Bromo-2-(3-methoxypropoxy)benzene. This can be achieved through various methods, including electrophilic aromatic substitution, transition metal-catalyzed reactions, and radical-mediated processes.

Electrophilic Aromatic Bromination Approaches with Alkoxybenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization and a primary method for introducing a bromine atom onto an activated benzene (B151609) ring, such as those bearing an alkoxy substituent. The alkoxy group is a potent activating group and an ortho, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, thus facilitating the attack by an electrophile.

In the context of synthesizing precursors to this compound, the bromination of an alkoxybenzene would be a key step. The mechanism proceeds through the generation of a bromine electrophile, often assisted by a Lewis acid catalyst, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the brominated product.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). While Br₂ is effective, it often requires a catalyst like iron(III) bromide (FeBr₃) to enhance its electrophilicity for reaction with less activated rings. For highly activated systems like alkoxybenzenes, the reaction can sometimes proceed without a catalyst. NBS is a milder and more selective brominating agent, often used when greater control over the reaction is desired.

The regioselectivity of the bromination of monosubstituted alkoxybenzenes is a crucial consideration. The bulky nature of the alkoxy group can influence the ratio of ortho to para products, with the para product often being favored due to reduced steric hindrance. However, for the synthesis of this compound, the ortho isomer is the desired product.

ReactantBrominating AgentCatalyst/ConditionsMajor Product(s)Reference
AnisoleNBSAcetonitrilep-Bromoanisole nih.govresearchgate.net
Phenol (B47542)Br₂-2,4,6-Tribromophenol wvu.edu
AlkoxybenzenesBr₂/HOBrAqueous solutiono- and p-bromoalkoxybenzenes

Transition Metal-Catalyzed Halogenation and Halide Exchange Reactions

While less common for the direct bromination of simple arenes compared to electrophilic methods, transition metal catalysis offers alternative pathways for the formation of aryl-halogen bonds. These methods can sometimes provide different regioselectivities or proceed under milder conditions. For instance, palladium-catalyzed reactions have been extensively developed for cross-coupling reactions and have also found application in halogenation.

More relevant to the synthesis of aryl bromides from alternative starting materials are halide exchange reactions. For example, an aryl iodide could be converted to an aryl bromide under specific conditions, although this is a less direct route for the target molecule.

Radical-Mediated Bromination Protocols

Radical-mediated bromination is generally not the preferred method for the direct introduction of a bromine atom onto an aromatic ring. These reactions typically target benzylic C-H bonds, which are weaker and more susceptible to radical abstraction. Therefore, this approach would not be a direct route to this compound from a simple alkoxybenzene precursor.

Approaches for the Formation of the Aryl Ether Moiety

The formation of the ether linkage between the aromatic ring and the 3-methoxypropoxy side chain is another pivotal aspect of the synthesis. This can be accomplished either by starting with a pre-brominated phenol or by forming the ether first and then brominating the resulting aryl ether. Key methodologies for creating the C-O bond include nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes with Alkoxy Nucleophiles

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comstudy.comstudy.com In the context of synthesizing this compound, this would typically involve the reaction of a 2-bromophenoxide with a suitable 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). The phenoxide, generated by treating the corresponding phenol with a base, acts as a nucleophile and displaces the halide from the alkyl halide in an SN2 reaction.

The general reaction is as follows:

2-Bromophenol (B46759) + Base → 2-Bromophenoxide

2-Bromophenoxide + 3-Methoxypropyl halide → this compound + Halide salt

The choice of base is critical for the quantitative formation of the phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.

PhenolAlkyl HalideBaseSolventProduct
4-MethoxyphenolPropyl bromideNaOH-1-Methoxy-4-propoxybenzene
2-Bromophenol1-Bromo-3-methoxypropaneK₂CO₃DMFThis compound

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 2-bromophenol is generally not feasible under standard Williamson conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

Transition Metal-Catalyzed C-O Coupling Reactions

Modern organic synthesis has seen the development of powerful transition metal-catalyzed methods for the formation of C-O bonds, which can often overcome the limitations of classical methods.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.orgmdpi.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has allowed the reaction to proceed under milder conditions with catalytic amounts of a copper salt. For the synthesis of this compound, an Ullmann-type reaction could be envisioned between 2-bromophenol and 3-methoxy-1-propanol. wikipedia.orgorganic-chemistry.orgmdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an aryl halide with an alcohol. This methodology is known for its broad substrate scope and functional group tolerance. The coupling of 2-bromophenol with 3-methoxy-1-propanol would be a viable route using this approach. wikipedia.orgjk-sci.comorganic-chemistry.org

Aryl HalideAlcoholCatalyst SystemBaseProduct
Aryl bromides/iodidesPhenolsCuI / LigandK₂CO₃/Cs₂CO₃Diaryl ethers
Aryl halidesAlcoholsPd(OAc)₂ / Phosphine LigandNaOtBuAryl alkyl ethers

Direct C-H Functionalization of Aryl Ethers

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by directly transforming a C-H bond. In the context of synthesizing this compound, this approach would ideally involve the direct bromination of the precursor, 2-(3-methoxypropoxy)benzene.

Aryl ethers, such as 2-(3-methoxypropoxy)benzene, are activated towards electrophilic aromatic substitution. The (3-methoxypropoxy) group is an ortho-, para-directing substituent due to the lone pair of electrons on the ether oxygen, which can be donated to the aromatic ring through resonance. This electronic effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles like a bromonium ion (Br⁺) or its equivalent.

However, this directing effect presents a significant challenge: regioselectivity. The reaction could potentially yield two major products: the desired this compound (ortho-substitution) and 1-Bromo-4-(3-methoxypropoxy)benzene (para-substitution), along with possible di-brominated byproducts.

Table 1: Potential Products of Direct Bromination of 2-(3-methoxypropoxy)benzene

Product NamePosition of BromineExpected Status
This compoundOrthoDesired Product
1-Bromo-4-(3-methoxypropoxy)benzeneParaMajor Byproduct
Dibromo-2-(3-methoxypropoxy)benzene isomersMultiplePotential Byproducts

Controlling the regioselectivity is paramount. The choice of brominating agent, catalyst, and reaction conditions can influence the ortho/para product ratio. While direct C-H activation for bromination of aryl ethers is an area of ongoing research, established methods for brominating activated aromatic rings provide insight. Reagents such as N-Bromosuccinimide (NBS) or a combination of sodium bromide and sodium bromate can be used for the bromination of activated aromatic compounds like aryl ethers under relatively mild conditions. rsc.orgcambridgescholars.com The inherent steric hindrance from the bulky (3-methoxypropoxy) group might slightly favor substitution at the less hindered para position, making the isolation of the pure ortho-isomer challenging.

Convergent and Divergent Synthetic Pathways to this compound

The strategic planning of a multi-step synthesis is crucial for maximizing efficiency and yield. Convergent and divergent syntheses represent two distinct and powerful approaches to constructing complex molecules. nih.gov

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a logical convergent strategy would involve disconnecting the molecule at the ether linkage.

Fragment A Synthesis: Preparation of the aryl bromide component, 2-bromophenol.

Fragment B Synthesis: Preparation of the alkyl halide component, such as 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane, from 3-methoxy-1-propanol. google.com

Coupling Step: The final step is the coupling of these two fragments via a Williamson ether synthesis. masterorganicchemistry.commiracosta.edu In this reaction, the phenoxide ion of 2-bromophenol, generated by a base like potassium carbonate or sodium hydride, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the desired ether. plos.org

Table 2: Comparison of Linear vs. Convergent Synthesis Yields (Hypothetical)

Synthesis TypeStep 1 YieldStep 2 YieldStep 3 YieldOverall Yield
Linear 80%70%85%47.6%
Convergent Fragment A: 90%Fragment B: 90%Coupling: 85%68.9%

A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.gov

Pathway 1 (from 2-Bromophenol): Starting with 2-bromophenol as a common precursor, a library of analogous ethers can be synthesized. Reacting 2-bromophenol with various haloalkoxyalkanes would yield a range of 1-bromo-2-(alkoxyalkoxy)benzene derivatives, including the target molecule.

Pathway 2 (from 2-(3-methoxypropoxy)benzene): Alternatively, starting with 2-(3-methoxypropoxy)benzene, one could perform various electrophilic aromatic substitution reactions. Bromination would yield the target compound, while nitration, acylation, or sulfonation would lead to other novel substituted aryl ethers, demonstrating the divergent nature of this strategy.

This approach is particularly valuable for creating chemical libraries for applications such as drug discovery.

Green Chemistry Considerations in the Synthesis of Aryl Bromoethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ias.ac.in The synthesis of aryl bromoethers, including this compound, can be significantly improved by incorporating these principles.

Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product. Traditional electrophilic brominations using elemental bromine (Br₂) have a theoretical maximum atom economy of only 50%, as one mole of HBr is generated as a byproduct for every mole of brominated product. ias.ac.in Alternative brominating agents like N-Bromosuccinimide (NBS) or reagent systems such as a bromide/bromate mixture offer improved atom economy and safety profiles. rsc.orgcambridgescholars.com

Use of Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents.

Brominating Agents: Liquid bromine is highly corrosive, toxic, and difficult to handle. ias.ac.in NBS is a crystalline solid that is easier and safer to manage. cambridgescholars.com An even greener alternative is the in-situ generation of the brominating species from a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous medium, avoiding the direct use of Br₂ altogether. rsc.orgsemanticscholar.org

Solvents: Traditional syntheses often employ chlorinated solvents (e.g., dichloromethane (B109758), chloroform) which are environmentally persistent and toxic. Greener alternatives include water, ethanol, or performing reactions under solvent-free conditions where possible.

Catalysis: The Williamson ether synthesis step can be made more efficient and environmentally friendly through the use of phase-transfer catalysis (PTC). crdeepjournal.orgjetir.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide. This can increase reaction rates, allow for the use of less hazardous bases like potassium carbonate instead of sodium hydride, and enable the use of greener solvent systems. crdeepjournal.orgacs.org

Table 3: Green Chemistry Alternatives in Aryl Bromoether Synthesis

Synthetic StepConventional MethodGreen AlternativeGreen Advantage
Bromination Liquid Br₂ in CCl₄NBS in acetonitrile or NaBr/NaBrO₃ in waterAvoids hazardous Br₂ and chlorinated solvents; higher atom efficiency. rsc.orgcambridgescholars.com
Etherification NaH in anhydrous THFK₂CO₃ with a phase-transfer catalyst in toluene or waterAvoids pyrophoric NaH; allows for milder conditions and potentially greener solvents. crdeepjournal.org

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound and related aryl bromoethers can be designed to be safer, more efficient, and more environmentally benign.

Reactivity and Chemical Transformations of 1 Bromo 2 3 Methoxypropoxy Benzene

C-Br Bond Activation and Functionalization

The carbon-bromine (C-Br) bond in 1-bromo-2-(3-methoxypropoxy)benzene serves as a versatile handle for introducing a wide array of functional groups onto the aromatic ring. This activation is predominantly achieved through transition metal catalysis, although photochemical, electrochemical, and radical-mediated methods also offer pathways for its transformation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound makes it a suitable substrate for several such transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a variety of cross-coupling reactions under relatively mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the biaryl product. libretexts.org While specific examples using this compound are not detailed in the searched literature, the reaction is widely applicable to a broad range of aryl bromides. organic-chemistry.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgnih.gov For instance, the coupling of various aryl bromides with arylboronic acids has been successfully achieved using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands such as PCy₃·HBF₄. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating aryl-alkyne structures. beilstein-journals.orgwikipedia.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org A copper-free variant also exists to avoid the undesirable homo-coupling of the alkyne. beilstein-journals.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been optimized using a catalytic system of Pd(CF₃COO)₂, PPh₃, and CuI, affording high yields of the corresponding 2-amino-3-alkynylpyridines. researchgate.net This demonstrates a robust methodology applicable to various substituted bromoarenes.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org It proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Although direct applications with this compound are not specified, the reaction's broad substrate scope includes many bromoarenes, which are generally more reactive than chloroarenes but less reactive than iodoarenes. thieme-connect.de

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.govnih.gov The development of various phosphine ligands has significantly expanded the scope of this reaction to include a wide range of aryl halides and amines. nih.govnih.gov The choice of solvent and base is critical, with non-polar solvents and strong bases often favoring the coupling of aryl bromides. nih.gov

Reaction TypeCoupling PartnerTypical Catalyst SystemGeneral Product
Suzuki-MiyauraArylboronic Acid/EsterPd(0) complex + Phosphine Ligand + BaseBiaryl Compound
SonogashiraTerminal AlkynePd(0) complex + Cu(I) salt + BaseAryl-Alkynyl Compound
HeckAlkenePd(0) complex + BaseSubstituted Alkene
Buchwald-HartwigAminePd(0) complex + Phosphine Ligand + BaseArylamine

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.govwisc.edu They are particularly effective in coupling aryl halides, including bromides and the less reactive chlorides. nih.govwisc.edu Nickel-catalyzed cross-electrophile couplings, for example, allow for the direct reaction between two different electrophiles, such as an aryl bromide and another organic halide, in the presence of a reducing agent. wisc.edu Nickel catalysts have been successfully used in asymmetric Negishi reactions of racemic propargylic carbonates with organozinc reagents, demonstrating their utility in stereoconvergent synthesis. core.ac.uk While specific studies on this compound are limited, the general reactivity patterns suggest its suitability for various nickel-catalyzed transformations, including C-N and C-C bond formations. mpg.descholaris.ca

Reaction TypeCoupling PartnerTypical Catalyst SystemGeneral Product
Cross-Electrophile CouplingAryl/Alkyl Halide + ReductantNi(0) complex + LigandBiaryl or Alkyl-Aryl Compound
Negishi CouplingOrganozinc ReagentNi complex + LigandAryl-Alkyl/Aryl-Aryl Compound
HomocouplingAryl HalideNi(0) complex + LigandSymmetrical Biaryl

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming C-C and C-heteroatom bonds. nih.govnih.gov Modern copper catalysis provides mild and efficient routes for the cross-coupling of aryl halides. nih.govdoi.org Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been shown to proceed efficiently. nih.gov Furthermore, copper catalysis is effective for the arylation of C-H bonds, where an initial iodination of an electron-rich arene is followed by a copper-catalyzed coupling. nih.gov These methods highlight the potential for using this compound in copper-mediated transformations, such as C-N, C-O, and C-S bond-forming reactions.

Reaction TypeCoupling PartnerTypical Catalyst SystemGeneral Product
Ullmann CondensationAmine, Alcohol, ThiolCu(I) salt + Ligand + BaseArylamine, Aryl Ether, Aryl Thioether
C-H ArylationArene (via iodination)Cu(I) salt + LigandBiaryl Compound
Alkyne CouplingOrganozinc ReagentCuCN·2LiBrInternal Alkyne

In recent years, photochemical and electrochemical methods have emerged as sustainable alternatives for activating C-Br bonds. rsc.org These strategies often operate under mild conditions without the need for traditional transition metal catalysts. rsc.org

Photochemical activation can utilize light energy, often in conjunction with a photocatalyst, to generate radical intermediates from the C-Br bond. For instance, cesium lead bromide (CsPbBr₃) perovskites have shown promise as photocatalysts for activating C-Br bonds under sunlight, although their application is often limited to nonpolar solvents. researchgate.net

Electrochemical methods use an electric potential to drive the reduction of the C-Br bond. This process can lead to the formation of an aryl radical or an aryl anion, which can then be trapped by various electrophiles. This technique has been applied to modify surfaces by electrografting molecules like bromo- and nitro-azobenzene onto silicon, followed by electrochemical reduction to functionalize the surface. researchgate.net While direct electrochemical studies on this compound were not found, the principles are broadly applicable to aryl bromides.

The C-Br bond can be cleaved homolytically to generate an aryl radical, which can then participate in various transformations. This radical generation can be initiated by radical initiators, light, or through single-electron transfer (SET) from a transition metal complex. sustech.edu.cn Copper-catalyzed reactions, for example, can proceed through a mechanism involving a benzyl (B1604629) radical intermediate generated via an SET process from a Cu(I) complex. sustech.edu.cn These radical intermediates can then undergo coupling to form new C-C bonds, providing access to complex molecules like 1,1-diarylalkanes. sustech.edu.cn

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the benzene (B151609) ring allows for the straightforward preparation of highly reactive and synthetically useful organometallic reagents. These reagents effectively reverse the polarity of the substituted carbon atom from electrophilic to strongly nucleophilic, enabling the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [2-(3-methoxypropoxy)phenyl]magnesium bromide. leah4sci.comlibretexts.org The magnesium atom inserts into the carbon-bromine bond, a process that requires an ether solvent to stabilize the resulting organomagnesium compound. leah4sci.com These reactions must be conducted under strictly anhydrous conditions, as Grignar reagents are strong bases that react readily with water or other protic sources. libretexts.orglibretexts.org The resulting aryl Grignard reagent is a powerful nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce secondary alcohols, tertiary alcohols, and carboxylic acids, respectively. leah4sci.comlibretexts.orgyoutube.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared from this compound. This transformation is typically achieved through two primary methods: direct reaction with lithium metal or via lithium-halogen exchange.

Reaction with Lithium Metal: Treatment with two equivalents of lithium metal, usually as a powder or dispersion in a non-polar solvent like hexane, results in the formation of [2-(3-methoxypropoxy)phenyl]lithium and lithium bromide. libretexts.orgmasterorganicchemistry.com

Lithium-Halogen Exchange: A more common and often milder method is the reaction with an existing alkyllithium reagent, such as n-butyllithium (n-BuLi). This rapid exchange reaction forms the desired aryllithium species and 1-bromobutane. masterorganicchemistry.com

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org They are excellent nucleophiles for C-C bond formation and can also act as strong bases for deprotonation reactions. wikipedia.org

Reagent TypeTypical Reaction ConditionsProduct
Grignard ReagentMg, anhydrous Et₂O or THF[2-(3-methoxypropoxy)phenyl]magnesium bromide
Organolithium Reagent2 Li, hexane[2-(3-methoxypropoxy)phenyl]lithium
Organolithium Reagentn-BuLi, THF/hexane[2-(3-methoxypropoxy)phenyl]lithium

Reactivity of the Ether Linkage and Methoxy (B1213986) Group

The ether functionalities in this compound—both the aryl ether linkage and the terminal methoxy group—can undergo cleavage under specific conditions, and the alkyl chain offers sites for further modification.

Cleavage Reactions of the Aryl Ether C-O Bond

The aryl ether bond (Ar-O) is generally stable but can be cleaved using strong reagents. This reaction is a common method for the deprotection of phenolic hydroxyl groups.

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers. For an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The attack occurs at the alkyl carbon (the one less sterically hindered and not part of the stable aromatic ring), breaking the C-O bond. This results in the formation of a phenol (B47542) and an alkyl halide. The product of this reaction would be 2-bromophenol (B46759) and 1-bromo-3-methoxypropane.

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl alkyl ethers. ufp.ptnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.gov For aryl methyl ethers, a proposed mechanism involves the formation of a [BBr₄]⁻ anion which then acts as the bromide source for nucleophilic attack on the alkyl group. nih.gov This process is highly efficient for demethylation and would analogously cleave the propoxy group from the aromatic ring, yielding 2-bromophenol after aqueous workup. ufp.ptorgsyn.org

ReagentConditionsProducts
HBr (excess)Heat2-Bromophenol and 1,3-dibromopropane
BBr₃CH₂Cl₂, then H₂O2-Bromophenol and 3-methoxy-1-propanol

Functionalization of the Alkoxy Chain

The 3-methoxypropoxy side chain itself has reactive sites. While the ether linkages within the chain are relatively inert except to strong acids, other transformations are possible. The terminal methoxy group could potentially be cleaved under harsh acidic conditions, similar to the aryl ether bond, which would lead to a diol. More synthetically accessible is the potential for substitution reactions on the propyl chain, although this is less common than reactions on the aromatic ring. Under radical conditions (e.g., using N-bromosuccinimide with light), bromination could potentially occur at one of the methylene (B1212753) groups of the propyl chain. However, reactions involving the aromatic core are typically more facile.

Electrophilic and Nucleophilic Aromatic Substitution on the Brominated Anisole Moiety

The benzene ring is susceptible to both electrophilic and nucleophilic substitution, with the outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions), the incoming electrophile replaces a hydrogen atom on the aromatic ring. msu.edubyjus.com The rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present. libretexts.org

The -(O)-CH₂CH₂CH₂OCH₃ (alkoxy) group is a strong activating group and an ortho, para-director. Its oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack, particularly when the attack is at the ortho or para positions. organicchemistrytutor.comlibretexts.org

The -Br (bromo) group is a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive than benzene itself. However, it is also an ortho, para-director because its lone pairs can help stabilize the cationic intermediate through resonance. libretexts.orgorganicchemistrytutor.com

In this compound, the two substituents are ortho to each other. The powerful activating effect of the alkoxy group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The bromine atom also directs to these same positions. Therefore, electrophilic substitution is expected to occur primarily at positions 4 and 6, with the major product likely being the less sterically hindered 4-substituted isomer.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-Bromo-2-(3-methoxypropoxy)-4-nitrobenzene
BrominationBr₂, FeBr₃1,4-Dibromo-2-(3-methoxypropoxy)benzene

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group like bromide, is less common for this substrate under standard conditions. The typical SₙAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgbyjus.commasterorganicchemistry.com Since this compound lacks such groups, this pathway is unfavorable.

However, substitution can proceed under harsh conditions via an elimination-addition (benzyne) mechanism. govtpgcdatia.ac.inmasterorganicchemistry.com This pathway requires a very strong base, such as sodium amide (NaNH₂), and the presence of a hydrogen atom ortho to the leaving group. masterorganicchemistry.com In this case, there is a hydrogen at position 3. The strong base would deprotonate this position, followed by the elimination of bromide to form a highly reactive benzyne (B1209423) intermediate . The nucleophile (e.g., amide, NH₂⁻) then attacks one of the two carbons of the triple bond. For an analogous compound, 2-chloromethoxybenzene, reaction with sodium amide gives the product where the amine group has added to the meta position relative to the original halide, providing strong evidence for a benzyne intermediate. libretexts.orglibretexts.org A similar outcome would be expected for this compound, leading to a mixture of substitution products.

Reaction TypeReagentIntermediateExpected Product(s)
Amination (via Benzyne)NaNH₂, NH₃3-(3-methoxypropoxy)benzyne2-(3-methoxypropoxy)aniline and 3-(3-methoxypropoxy)aniline

Mechanistic Investigations into Reactions Involving 1 Bromo 2 3 Methoxypropoxy Benzene

Elucidation of C-Br Bond Activation Mechanisms

Activation of the carbon-bromine (C-Br) bond is a critical first step in many synthetic transformations of 1-bromo-2-(3-methoxypropoxy)benzene, such as cross-coupling reactions. This activation can proceed through several mechanistic manifolds, most notably oxidative addition in transition metal catalysis and single electron transfer processes that generate radical intermediates.

Transition metal-catalyzed reactions, particularly those employing palladium or nickel, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position. The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura coupling, commences with the oxidative addition of the aryl halide to a low-valent metal center (typically M(0)). This process involves the insertion of the metal into the C-Br bond, leading to a higher oxidation state organometallic intermediate (e.g., LnM(II)(Ar)Br).

The mechanism can vary, with potential pathways including a concerted process, an SN2-type mechanism, or ionic and radical pathways. In the context of palladium catalysis, the oxidative addition of an aryl halide to a Pd(0) complex is a key step in the catalytic cycle for reactions like the Suzuki-Miyaura coupling. This step is often promoted by the use of electron-donating and sterically demanding ligands.

An alternative pathway for C-Br bond activation involves single electron transfer (SET), which generates radical species. This mechanism is particularly relevant in photoredox catalysis, where a photo-excited catalyst can act as a potent reductant. In this scenario, the catalyst transfers a single electron to the aryl bromide, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the C-Br bond to produce an aryl radical and a bromide anion.

Visible-light photoredox catalysis provides a mild method for promoting radical-based transformations. The generation of an aryl radical from this compound via an SET process opens up reaction pathways distinct from traditional two-electron processes. For instance, these aryl radicals can participate in various cascade reactions or coupling processes. The feasibility of an SET event can often be predicted based on the redox potentials of the catalyst and the substrate. Recent studies have shown that even deprotonated thiourea (B124793) derivatives can act as potent photo-reductants, capable of promoting the reductive cleavage of strong aryl bromide bonds via an SET mechanism under visible light. Such processes are crucial for forming radical intermediates that can engage in subsequent bond-forming events.

The generated aryl radical is a versatile intermediate. For example, in the presence of alkenes, it can undergo radical addition, initiating a chain reaction that can lead to the formation of polymers or other complex molecules. The stability of the radical intermediate plays a key role in determining the reaction outcome; for instance, a secondary free radical is more stable and forms faster than a primary free radical.

Understanding Regioselectivity and Chemoselectivity in Transformations

In a molecule with multiple functional groups like this compound, controlling the site of reaction (regioselectivity) and the preference for one functional group over another (chemoselectivity) is paramount for synthetic utility.

Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others. For this compound, a key challenge is achieving selective reaction at the C-Br bond without affecting the ether linkage, or vice versa. In many transition metal-catalyzed cross-coupling reactions, the catalyst system is designed to be highly selective for the oxidative addition of the C-Br bond, leaving the more inert ether bonds untouched. Conversely, reagents like boron tribromide (BBr₃) are known to specifically cleave ether bonds, demonstrating chemoselectivity for the alkoxy group.

Regioselectivity concerns the specific position at which a reaction occurs when a single functional group has multiple reactive sites. For this compound, regioselectivity questions primarily arise in reactions involving the benzene (B151609) ring, such as electrophilic aromatic substitution. The existing bromo and methoxypropoxy substituents direct the position of any incoming electrophile. Both the bromine atom (a deactivating but ortho-, para-director) and the alkoxy group (an activating and ortho-, para-director) influence the electronic density of the aromatic ring, guiding where substitution will occur. In transition metal-catalyzed C-H activation, the directing-group ability of the ether oxygen can be exploited to achieve high regioselectivity for functionalization at the C-H bond ortho to the ether group.

Factors influencing selectivity include the electronic nature of substituents, steric hindrance, and the

Spectroscopic and Structural Characterization of 1 Bromo 2 3 Methoxypropoxy Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformationyoutube.comyoutube.comsdsu.eduepfl.chyoutube.comdocbrown.infodocbrown.infodocbrown.infoup.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For 1-Bromo-2-(3-methoxypropoxy)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's preferred conformation.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic region is expected to show a complex multiplet pattern due to the ortho-disubstitution. The protons on the benzene (B151609) ring are chemically distinct and will exhibit splitting patterns based on their coupling with neighboring protons. The aliphatic propoxy chain will show distinct signals for the three methylene (B1212753) groups and the terminal methoxy (B1213986) group, with characteristic chemical shifts and spin-spin coupling.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The benzene ring will exhibit six distinct signals, with the carbon atom bonded to the bromine atom (C-1) showing a lower chemical shift due to the halogen's deshielding effect, and the carbon bonded to the oxygen atom (C-2) appearing at a much higher chemical shift. The four carbons of the 3-methoxypropoxy side chain will also be clearly resolved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (Note: Predicted values are based on established increments for substituted benzenes and analysis of similar structures. Actual experimental values may vary slightly.)

Atom NumberPositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1C-Br--~112.9
2C-O--~155.8
3Ar-H~7.55d~133.5
4Ar-H~6.85t~121.7
5Ar-H~7.25t~128.5
6Ar-H~6.95d~114.2
1'O-CH₂~4.10t~68.5
2'CH₂~2.10p~29.5
3'CH₂-O~3.60t~70.1
4'O-CH₃~3.40s~59.1

Abbreviations: s = singlet, d = doublet, t = triplet, p = pentet, Ar = Aromatic

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. shimadzu.com For this compound, COSY would show correlations between adjacent aromatic protons (H-3 with H-4, H-4 with H-5, H-5 with H-6). In the aliphatic chain, it would confirm the sequence by showing correlations between the methylene protons at C-1' and C-2', and between C-2' and C-3'. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal predicted at ~4.10 ppm would show a cross-peak with the carbon signal at ~68.5 ppm, assigning them to the O-CH₂ group (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the molecular fragments. For example, the methylene protons at C-1' (~4.10 ppm) should show a correlation to the aromatic carbon C-2 (~155.8 ppm), confirming the attachment of the propoxy chain to the benzene ring at this position. Similarly, the protons of the methoxy group (~3.40 ppm) would correlate to the C-3' carbon (~70.1 ppm), confirming its location at the end of the chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Molecular Structureyoutube.comsdsu.eduepfl.chyoutube.comdocbrown.infodocbrown.infoup.ac.za

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. Strong C-O stretching vibrations from the ether linkages will be prominent. The aromatic ring will give rise to C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the propoxy chain will show strong stretching absorptions in the 2950-2850 cm⁻¹ range. A key vibration for this molecule is the C-Br stretch, which is expected to appear in the far-infrared region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain.

Table 2: Predicted Prominent IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100-3000Medium
C-H Stretch (Aliphatic)C-H (in -CH₂-, -CH₃)2950-2850Strong
C=C Stretch (Aromatic)Benzene Ring1600-1450Medium-Strong
C-H Bend (Aliphatic)C-H (in -CH₂-, -CH₃)1470-1370Medium
C-O Stretch (Aryl Ether)Ar-O-C1270-1230Strong
C-O Stretch (Alkyl Ether)C-O-C1150-1085Strong
C-H Bend (Aromatic, out-of-plane)Ar-H850-750Strong
C-Br StretchC-Br650-550Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Patternssdsu.eduepfl.chyoutube.comdocbrown.infoup.ac.za

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₃BrO₂).

Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity.

Electron ionization (EI) would cause the molecule to fragment in predictable ways. Key fragmentation pathways would include the cleavage of the ether bonds. The most stable fragments, such as the tropylium (B1234903) ion or fragments resulting from the loss of the propoxy chain, would lead to prominent peaks in the spectrum.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueIon StructureDescription
244/246[C₁₀H₁₃⁷⁹BrO₂]⁺ / [C₁₀H₁₃⁸¹BrO₂]⁺Molecular Ion (M, M+2)
185/187[C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺Loss of propene from the chain
171/173[C₆H₄⁷⁹BrO]⁺ / [C₆H₄⁸¹BrO]⁺Loss of the 3-methoxypropoxy radical
89[C₅H₅O₂]⁺3-methoxypropoxy cation
59[C₃H₇O]⁺Methoxypropyl fragment
45[C₂H₅O]⁺Ethoxy fragment from chain cleavage

Electronic Absorption Spectroscopy (UV/Vis)youtube.comdocbrown.infodocbrown.infoup.ac.za

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV light by this compound is dominated by the π → π* transitions of the benzene ring. The substitution pattern on the ring influences the wavelength and intensity of these absorptions.

Benzene itself shows a strong primary band around 204 nm and a weaker, fine-structured secondary band around 254 nm. The presence of the electron-donating alkoxy group (-OR) and the electron-withdrawing bromo group (-Br) will cause a bathochromic (red) shift of these bands to longer wavelengths. The spectrum is expected to show absorptions in the 220-230 nm and 270-290 nm regions.

Table 4: Predicted UV/Vis Absorption Maxima (λ_max) for this compound in Ethanol

TransitionChromophorePredicted λ_max (nm)
π → πBenzene Ring~225
π → πBenzene Ring~280

Solid-State Structural Elucidation via X-ray Crystallography

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound is not prominently available in open literature, the analysis of structurally related bromo-alkoxy-benzene derivatives provides significant insight into the expected solid-state conformation and packing.

For instance, the crystal structure of the related compound 1-bromo-2,5-dimethoxybenzene (B144562) reveals key structural features that are likely to be shared with this compound. In such structures, the benzene ring is essentially planar. The substituents, a bromine atom and one or more alkoxy groups, lie nearly in the plane of the benzene ring. The conformation of the alkoxy side chain is a critical feature. For the 3-methoxypropoxy group, one would expect a degree of flexibility, leading to various possible conformers in the solid state, often stabilized by weak intramolecular and intermolecular hydrogen bonds, such as C-H···O interactions.

A hypothetical crystallographic analysis of this compound would involve dissolving the compound and inducing slow crystallization to obtain a single crystal of suitable quality. This crystal would then be analyzed by X-ray diffraction to determine its unit cell parameters, space group, and the atomic coordinates of all atoms.

Table 1: Representative Crystallographic Data for a Structurally Similar Compound (1-Bromo-2,5-dimethoxybenzene)

Parameter Value
Chemical Formula C₈H₉BrO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.654(2)
b (Å) 13.543(3)
c (Å) 7.215(2)
α (°) 90
β (°) 109.87(3)
γ (°) 90
Volume (ų) 794.9(4)

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Advanced Chiroptical Spectroscopies (e.g., VCD) for Stereochemical Studies

For derivatives of this compound that are chiral, determining the absolute configuration is a critical aspect of their characterization. While X-ray crystallography on a single crystal of an enantiopure sample can provide this information, chiroptical spectroscopic methods offer a powerful alternative, particularly when suitable crystals are not available. Vibrational Circular Dichroism (VCD) is one such advanced technique.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands that are unique to a specific enantiomer, akin to a "vibrational fingerprint" of its stereochemistry. The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms and the subtle vibrational couplings within the molecule.

The application of VCD to a chiral derivative of this compound would involve synthesizing a derivative with a stereocenter. For example, introducing a chiral center on the propoxy chain, such as in 1-bromo-2-((2-methyl-3-methoxy)propoxy)benzene, would render the molecule chiral.

To determine the absolute configuration using VCD, the following steps are typically taken:

The experimental VCD spectrum of one enantiomer is recorded.

Quantum chemical calculations, usually based on Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.

A comparison between the experimental spectrum and the calculated spectra allows for an unambiguous assignment of the absolute configuration of the enantiomer that was measured.

A study on a chiral epoxy ether, (2S,3S)-2,3-dimethyloxirane, showcases the utility of VCD in assigning absolute configurations. The experimental VCD spectrum was compared with DFT calculations, allowing for a confident assignment of its stereochemistry. Similar approaches have been successfully applied to a wide range of chiral molecules, including those with flexible side chains where conformational averaging must be considered in the calculations.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Bromo-2,5-dimethoxybenzene
1-Bromo-2-((2-methyl-3-methoxy)propoxy)benzene

Computational Chemistry Studies on 1 Bromo 2 3 Methoxypropoxy Benzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of 1-Bromo-2-(3-methoxypropoxy)benzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other electronic properties. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost, while ab initio methods, though more computationally intensive, can provide benchmark results. Such studies on substituted benzenes help in understanding how substituents influence charge distribution, structure, and vibrational parameters. globalresearchonline.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy structure. For this compound, this process is complicated by the flexible (3-methoxypropoxy) side chain, which can adopt numerous conformations due to rotation around its single bonds.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis. The values are not derived from actual experimental or computational results for this specific molecule.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Population at 298 K (%)
1 (Global Minimum)0.00τ1: 178.5, τ2: 65.2, τ3: 179.145.7
20.85τ1: 179.0, τ2: -68.3, τ3: 178.820.1
31.50τ1: 60.1, τ2: 177.4, τ3: 63.58.3
42.10τ1: -62.4, τ2: 178.1, τ3: -65.03.5

Quantum chemical calculations are instrumental in mapping the energetic profiles of potential reaction pathways. arxiv.org For this compound, a common reaction is electrophilic aromatic substitution. Computational methods can model the entire reaction coordinate, from reactants to products, identifying key intermediates (like the sigma complex or Wheland intermediate) and, crucially, the transition states that connect them. researchgate.net

The energy of the transition state determines the activation energy of the reaction, which governs its rate. By comparing the activation energies for substitution at different positions on the benzene (B151609) ring, one can predict the regiochemical outcome of the reaction. These detailed explorations provide a mechanistic understanding that goes beyond simple empirical rules. frontiersin.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. rowansci.com It is a key indicator of bond strength and thermal stability. Computational methods can accurately calculate BDEs, providing insight into which bonds are most likely to break under thermal or photochemical conditions.

For this compound, the C(aryl)-Br and C(aryl)-O bonds are of particular interest. The C-Br bond is typically weaker than the C-H bonds on the ring and can be a site for reactions like cross-coupling. The C-O bonds, both at the aromatic ring and within the ether side chain, are generally stronger. Comparing their BDEs helps to predict the molecule's degradation pathways and potential reactivity in radical reactions. The electronic effects of the substituents significantly influence these values.

Table 2: Typical Average Bond Dissociation Energies (BDEs) for Relevant Bonds These are generalized values for bond types found in related molecules and serve as an estimate. msu.eduwiredchemist.com Specific BDEs in this compound would be influenced by the precise electronic environment.

Bond TypeAverage BDE (kcal/mol)Average BDE (kJ/mol)
C(aryl)-Br~79~331
C(aryl)-O~111~464
C(alkyl)-O~85.5~358
C(aryl)-H~111~464
C(alkyl)-H~99~414
C(alkyl)-C(alkyl)~83~347

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of aromatic compounds. For electrophilic aromatic substitution on this compound, the existing substituents—the ortho-directing -O-R group and the deactivating, ortho-, para-directing -Br group—create a complex regiochemical question.

Methods like the RegioSQM approach can predict the most likely sites of electrophilic attack by calculating the proton affinities of the aromatic carbon atoms. rsc.orgchemrxiv.org Other approaches analyze the distribution of frontier molecular orbitals (HOMO and LUMO) or calculate electrostatic potential maps and condensed atomic charges. The highest occupied molecular orbital (HOMO) often indicates the sites most susceptible to electrophilic attack, as these are the regions of highest electron density. globalresearchonline.net For this compound, calculations would likely show that the positions para to the activating methoxypropoxy group are the most reactive, tempered by the steric hindrance and electronic effects of the adjacent bromine atom.

Molecular Dynamics Simulations (if relevant to reaction environment)

While quantum mechanics is ideal for studying the electronic details of a single molecule or a small molecular complex, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, especially in a solvent environment. frontiersin.org MD simulations treat atoms as classical particles interacting through a force field, allowing for the simulation of much larger systems (e.g., the solute molecule surrounded by thousands of solvent molecules) for longer timescales (nanoseconds to microseconds).

For this compound, MD simulations would be highly relevant for studying how the flexible side chain behaves in solution. These simulations can reveal the preferred conformations in a specific solvent, the dynamics of solvent shell organization around the molecule, and how these factors might influence reaction rates and pathways by sterically blocking or electronically stabilizing certain reactive sites.

Advanced Modeling of Spectroscopic Signatures

Computational methods are widely used to predict and interpret various types of spectra. By calculating the spectroscopic parameters of a proposed structure and comparing them to experimental data, chemists can confirm molecular identity and structure.

For this compound, DFT calculations can predict:

Infrared (IR) and Raman Spectra : By calculating the vibrational frequencies corresponding to the stretching and bending of bonds. globalresearchonline.net This helps in assigning peaks in an experimental spectrum to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra : By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), which can be converted into chemical shifts. This is invaluable for assigning the complex NMR spectra of substituted aromatics.

UV-Visible Spectra : By calculating the energies of electronic transitions, most notably the HOMO-LUMO transition, which corresponds to the lowest energy absorption. globalresearchonline.net

These advanced modeling techniques provide a direct link between the computed molecular structure and the experimental data, offering a powerful method for structural elucidation. researchgate.net

Applications and Broader Impact in Synthetic Organic Chemistry

1-Bromo-2-(3-methoxypropoxy)benzene as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable bifunctional building block. The molecule possesses two key points of reactivity: the carbon-bromine bond on the aromatic ring and the ether linkage. The aryl bromide is a particularly useful functional group, acting as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. youtube.commsu.edu

The ortho-relationship between the bromide and the methoxypropoxy group can influence the reactivity of the molecule. The ether group is generally considered an ortho, para-directing activator in electrophilic aromatic substitution reactions, although the bromine atom is deactivating. msu.edu However, the primary utility of this compound lies in the reactivity of the C-Br bond.

This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern synthesis. youtube.comnih.gov These reactions allow for the precise construction of complex molecular architectures. For instance, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, an intermediate containing the methoxypropoxy moiety, is utilized in the preparation of ulcer inhibitors. pharmaffiliates.com While not a direct use of the title compound, this demonstrates the relevance of the methoxypropoxy group in pharmaceutically active molecules. pharmaffiliates.comnih.gov

The potential applications of this compound in key cross-coupling reactions are summarized below.

Reaction NameReagent TypePotential ProductSignificance
Suzuki-Miyaura Coupling Organoboron reagents (e.g., arylboronic acids)Biaryl compoundsFormation of C(sp²)-C(sp²) bonds, crucial for many pharmaceuticals and materials. nih.gov
Sonogashira Coupling Terminal alkynesAryl-alkyne compoundsIntroduction of alkynyl groups, useful for creating rigid scaffolds and as precursors for further transformations. beilstein-journals.org
Buchwald-Hartwig Amination AminesAryl aminesFormation of C-N bonds, introducing nitrogen-containing functional groups common in bioactive molecules. youtube.com
Heck Coupling AlkenesSubstituted alkenesFormation of C(sp²)-C(sp²) bonds by coupling with an alkene, leading to stilbene-like structures.
Stille Coupling Organotin reagentsBiaryl or vinyl-aryl compoundsA versatile C-C bond-forming reaction, though the toxicity of tin reagents is a drawback. youtube.com

These reactions showcase the compound's potential to act as a scaffold upon which molecular complexity can be built, enabling access to novel chemical entities for various applications.

Potential for Late-Stage Functionalization of Advanced Intermediates

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. nih.govscispace.comnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, which can accelerate the optimization of properties like potency, selectivity, and pharmacokinetics. scispace.comnih.gov

This compound is well-suited for LSF strategies. The aryl bromide functionality is a prime reaction site for introducing new substituents onto a complex molecular core. researchgate.net If a drug candidate or advanced intermediate contains the 2-(3-methoxypropoxy)phenyl ether moiety, a late-stage bromination could install the bromine "handle," which can then be used in various cross-coupling reactions to explore structure-activity relationships (SAR). nih.gov

Conversely, the entire this compound unit could be coupled to an advanced intermediate. The methoxypropoxy group itself can be beneficial. Ether functionalities are common in pharmaceuticals, and the methoxy (B1213986) group, in particular, is prevalent in many approved drugs. nih.govalfa-chemistry.com It can improve physicochemical properties and influence ligand-target binding interactions. nih.gov The longer methoxypropoxy chain may be used to modulate properties such as solubility, lipophilicity, and metabolic stability by blocking potential sites of metabolism. mdpi.com The introduction of such groups can have a profound impact on the biological profile of a molecule. scispace.com

The development of LSF methodologies with high functional group tolerance and regioselectivity is a key area of research, and aryl halides like this compound are ideal substrates for these transformative reactions. nih.govresearchgate.net

Exploration in Material Science (if applicable to derivatives)

While benzene (B151609) derivatives are widely used as building blocks for materials such as polymers and dyes, specific applications in material science for derivatives of this compound are not extensively documented in the literature.

Theoretically, the bifunctional nature of the molecule provides a basis for its incorporation into polymeric structures. The aryl bromide can participate in step-growth polymerization reactions via repeated cross-coupling processes. For example, polymerization using Suzuki or Sonogashira coupling reactions could lead to the formation of conjugated polymers. These types of materials are often investigated for their electronic and optical properties, with potential applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The flexible methoxypropoxy side chain could enhance the solubility and processability of such polymers, which is a common challenge in material design. However, this remains a speculative application without direct research findings.

Contribution to Sustainable Chemical Processes

The utility of this compound can also be viewed through the lens of green and sustainable chemistry. The principles of green chemistry encourage the use of catalytic reactions, maximizing atom economy, and designing safer chemical processes. mit.edu

The synthesis of ethers, such as the methoxypropoxy group in the target molecule, is traditionally achieved via methods like the Williamson ether synthesis. numberanalytics.com This classic reaction often requires stoichiometric amounts of a strong base and can generate significant salt waste, posing environmental concerns. numberanalytics.com Modern research focuses on developing greener alternatives, including the use of recyclable catalysts, safer solvents like water, and more energy-efficient reaction conditions, such as microwave-assisted synthesis. alfa-chemistry.comnumberanalytics.comacs.org Environmentally friendly methods for ether synthesis, such as a solvent-free, silver-catalyzed reductive coupling of aldehydes and silanes, have been developed to reduce pollution and increase efficiency. google.com

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-(3-methoxypropoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. A common approach is:

  • Etherification : Introduce the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol under basic conditions (e.g., NaH in THF) .
  • Bromination : Direct bromination at the ortho position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or Br₂ with FeBr₃ as a catalyst .
    Key Considerations :
  • Temperature control (0–25°C) minimizes side reactions like polybromination.
  • Solvent choice (e.g., CCl₄ for radical bromination) affects regioselectivity.
  • Yields range from 60–85%, with purity confirmed via GC-MS or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.3–3.7 ppm (methoxy and propoxy CH₂ groups) and δ 6.8–7.5 ppm (aromatic protons).
    • ¹³C NMR : Signals near δ 55 ppm (methoxy), δ 70 ppm (propoxy), and δ 115–130 ppm (aromatic carbons) .
  • Mass Spectrometry : Molecular ion peak at m/z 259 (C₁₀H₁₂BrO₂⁺) with fragmentation patterns confirming the bromine isotope signature .
  • Elemental Analysis : Validate Br content (theoretical ~30.8%) .

Q. What are the primary reaction pathways for this compound in substitution reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) :
    • Bromine at the ortho position undergoes substitution with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
  • Radical Reactions :
    • Under UV light, bromine can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .
      Note : Steric hindrance from the methoxypropoxy group may slow kinetics compared to less bulky analogs .

Advanced Research Questions

Q. How does the methoxypropoxy group influence regioselectivity in catalytic coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy group activates the benzene ring, directing electrophiles to the para position relative to the propoxy chain .
  • Steric Effects : The 3-methoxypropoxy group creates steric bulk, favoring coupling at the less hindered meta position in Pd-catalyzed reactions.
    Case Study : In Heck coupling, aryl bromides with bulky substituents require ligands like P(t-Bu)₃ to enhance reactivity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Verify moisture sensitivity of intermediates (e.g., Grignard reagents) .
    • Optimize catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) .
  • Data Normalization :
    • Compare yields under standardized conditions (e.g., solvent purity, inert atmosphere).
      Example : A study reported 72% yield for a Suzuki coupling under N₂, while a contradictory result (45%) arose from O₂ contamination .

Q. How is this compound applied in medicinal chemistry for probe or drug candidate synthesis?

Methodological Answer:

  • Bioisostere Design : The bromine atom serves as a halogenscanning point for optimizing ligand-receptor binding .
  • Prodrug Synthesis : The methoxypropoxy group enhances solubility for in vivo studies.
    Case Study : Derivatives of this compound were used to develop kinase inhibitors, with IC₅₀ values improved by ~10-fold via structural tuning .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent radical degradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage.
  • Purity Monitoring : Annual HPLC analysis recommended; degradation products include 2-(3-methoxypropoxy)phenol (δ 4.8 ppm in ¹H NMR) .

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1-Bromo-2-(3-methoxypropoxy)benzene
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Reactant of Route 2
1-Bromo-2-(3-methoxypropoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.